REACTION_CXSMILES
|
C[C@H:2]1[C@@H:23]([CH2:24]C2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@:5]2(O[C@H:9]([C@@H:11]([C:13]([C:15]3NC=[CH:17][CH:16]=3)=O)C)[C@H:8](C)[CH2:7][C@H:6]2C)[CH2:4][CH2:3]1.[C:39]([OH:51])(=[O:50])[CH2:40][C:41]([CH2:46][C:47]([OH:49])=O)(C(O)=O)O>CS(C)=O>[CH3:17][CH2:16][CH2:15][CH2:13][CH2:11][CH:9]=[CH:8][CH2:7][CH:6]=[CH:5][CH2:4][CH:3]=[CH:2][CH:23]=[CH:24][CH:47]([OH:49])[CH2:46][CH2:41][CH2:40][C:39]([OH:51])=[O:50]
|
Name
|
calcium ionophore A23187
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
|
Name
|
1-14C-arachidonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
an agent which increases the ability of divalent ions such as Ca++
|
Type
|
CUSTOM
|
Details
|
The final volume in each tube was
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C@H:2]1[C@@H:23]([CH2:24]C2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@:5]2(O[C@H:9]([C@@H:11]([C:13]([C:15]3NC=[CH:17][CH:16]=3)=O)C)[C@H:8](C)[CH2:7][C@H:6]2C)[CH2:4][CH2:3]1.[C:39]([OH:51])(=[O:50])[CH2:40][C:41]([CH2:46][C:47]([OH:49])=O)(C(O)=O)O>CS(C)=O>[CH3:17][CH2:16][CH2:15][CH2:13][CH2:11][CH:9]=[CH:8][CH2:7][CH:6]=[CH:5][CH2:4][CH:3]=[CH:2][CH:23]=[CH:24][CH:47]([OH:49])[CH2:46][CH2:41][CH2:40][C:39]([OH:51])=[O:50]
|
Name
|
calcium ionophore A23187
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
|
Name
|
1-14C-arachidonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
an agent which increases the ability of divalent ions such as Ca++
|
Type
|
CUSTOM
|
Details
|
The final volume in each tube was
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C@H:2]1[C@@H:23]([CH2:24]C2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@:5]2(O[C@H:9]([C@@H:11]([C:13]([C:15]3NC=[CH:17][CH:16]=3)=O)C)[C@H:8](C)[CH2:7][C@H:6]2C)[CH2:4][CH2:3]1.[C:39]([OH:51])(=[O:50])[CH2:40][C:41]([CH2:46][C:47]([OH:49])=O)(C(O)=O)O>CS(C)=O>[CH3:17][CH2:16][CH2:15][CH2:13][CH2:11][CH:9]=[CH:8][CH2:7][CH:6]=[CH:5][CH2:4][CH:3]=[CH:2][CH:23]=[CH:24][CH:47]([OH:49])[CH2:46][CH2:41][CH2:40][C:39]([OH:51])=[O:50]
|
Name
|
calcium ionophore A23187
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
|
Name
|
1-14C-arachidonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
an agent which increases the ability of divalent ions such as Ca++
|
Type
|
CUSTOM
|
Details
|
The final volume in each tube was
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |